PF 04531083

Description

PF-04531083 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

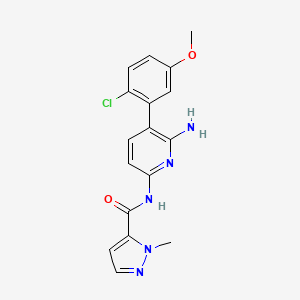

IUPAC Name |

N-[6-amino-5-(2-chloro-5-methoxyphenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJGMDIPCQOGNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079400-07-9 |

Source

|

| Record name | PF-04531083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079400079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pf-04531083 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04531083 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40497CY7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-04531083

A Selective Blocker of the Voltage-Gated Sodium Channel NaV1.8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-04531083, a selective inhibitor of the voltage-gated sodium channel NaV1.8. This document details the molecular target, pharmacological effects, and preclinical evidence supporting its potential therapeutic applications. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are illustrated using diagrams created with the DOT language.

Core Mechanism of Action: Selective Inhibition of NaV1.8

PF-04531083 is an orally active and selective blocker of the NaV1.8 voltage-gated sodium channel.[1] NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) and trigeminal ganglion neurons.[2] These sensory neurons are critical for nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. By selectively inhibiting NaV1.8, PF-04531083 reduces the excitability of these specialized neurons, thereby mitigating the transmission of pain signals. The selectivity of PF-04531083 for NaV1.8 over other sodium channel subtypes, particularly those found in the central nervous system and cardiac tissue, is a key feature of its design, aiming for a favorable safety profile.[2]

Signaling Pathway of NaV1.8 in Nociception and its Inhibition by PF-04531083

Caption: Inhibition of NaV1.8 by PF-04531083 in nociceptive neurons.

Quantitative Pharmacology: Selectivity Profile

The selectivity of PF-04531083 for NaV1.8 over other human NaV channel subtypes has been quantified using electrophysiological assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-04531083 for a panel of voltage-gated sodium channels.

| Channel Subtype | IC50 (µM) |

| hNaV1.8 | 0.19 |

| hNaV1.1 | 37 |

| hNaV1.5 | 37 |

| hNaV1.7 | 36 |

| TTX-r (rat DRG) | 0.54 |

| TTX-R (human DRG) | 0.20 |

| hERG | >30 |

Data sourced from MedchemExpress and Payne et al., 2015.[1][2]

Preclinical Efficacy in Pain Models

PF-04531083 has demonstrated efficacy in preclinical models of neuropathic pain. The tibial nerve transection (TNT) model in rats, a well-established model of peripheral nerve injury-induced pain, was utilized to assess the anti-allodynic effects of the compound.

| Preclinical Model | Species | Endpoint | Efficacy of PF-04531083 (40 mg/kg) |

| Tibial Nerve Transection (TNT) | Rat | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly increased paw withdrawal threshold, comparable to pregabalin (B1679071) (10 mg/kg). |

Data sourced from Payne et al., 2015.[2]

Therapeutic Potential in Pitt Hopkins Syndrome

Recent preclinical research has identified a potential role for PF-04531083 in the treatment of Pitt Hopkins Syndrome (PTHS), a rare neurodevelopmental disorder caused by mutations in the TCF4 gene. In a mouse model of PTHS, ectopic expression of NaV1.8 was observed. Administration of PF-04531083 was shown to ameliorate some of the behavioral and physiological deficits associated with the syndrome.

| PTHS Mouse Model Finding | Effect of PF-04531083 (10 mg/kg, i.p.) |

| Breathing Abnormalities | Improved baseline breathing. |

| Behavioral Abnormalities (Hyperlocomotion and Anxiety) | Rescued hyperlocomotion and anxiety-like behaviors. |

| Abnormal Synchronous Brain Activity (EEG) | Normalized abnormal synchronous activity (gamma ERSP and theta/gamma ITC latency). |

Data sourced from a 2022 study on NaV1.8 as a therapeutic target for PTHS.[3]

Experimental Protocols

Electrophysiology Assays for NaV Channel Selectivity

Objective: To determine the potency and selectivity of PF-04531083 against a panel of human voltage-gated sodium channels.

Methodology: Whole-cell patch-clamp electrophysiology is performed on mammalian cell lines (e.g., HEK293) stably expressing the human NaV channel subtype of interest.

-

Cell Culture: Cells are cultured under standard conditions and plated onto glass coverslips before recording.

-

Recording Solutions:

-

External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Whole-cell currents are recorded at room temperature using an patch-clamp amplifier.

-

Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.

-

Series resistance is compensated by >80%.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -100 mV.

-

To assess tonic block, NaV currents are elicited by a 50 ms (B15284909) depolarization to 0 mV every 30 seconds.

-

To assess use-dependent block, currents are elicited by a train of 30 pulses to 0 mV at a frequency of 10 Hz.

-

-

Data Analysis:

-

The peak inward current is measured before and after application of increasing concentrations of PF-04531083.

-

Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a Hill equation.

-

Experimental Workflow for Selectivity Screening

Caption: Workflow for determining the selectivity of PF-04531083.

In Vivo Model of Neuropathic Pain: Tibial Nerve Transection (TNT)

Objective: To evaluate the efficacy of PF-04531083 in a rodent model of neuropathic pain.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure:

-

Animals are anesthetized with isoflurane.

-

The right hind paw is shaved and disinfected.

-

An incision is made at the level of the ankle to expose the tibial nerve.

-

The tibial nerve is ligated and transected distal to the ligation.

-

The muscle and skin are sutured.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed using von Frey filaments.

-

Animals are placed on an elevated mesh platform and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold (PWT) is determined using the up-down method.

-

-

Drug Administration:

-

PF-04531083 is formulated for oral administration.

-

A baseline PWT is established before drug administration.

-

The compound or vehicle is administered, and PWT is reassessed at various time points post-dosing.

-

-

Data Analysis:

-

The PWT is calculated for each animal at each time point.

-

The effect of PF-04531083 is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Pitt Hopkins Syndrome Mouse Model Experiments

Objective: To assess the ability of PF-04531083 to reverse behavioral and electrophysiological deficits in a mouse model of Pitt Hopkins Syndrome.

Methodology:

-

Animals: A genetically modified mouse model of PTHS (e.g., Tcf4+/-) and wild-type littermates are used.

-

Drug Administration: PF-04531083 is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

-

Behavioral Assessments:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior, mice are placed in an open field arena, and their movement is tracked for a defined period.

-

Elevated Plus Maze: To further assess anxiety-like behavior, the time spent in the open and closed arms of the maze is recorded.

-

-

Electrophysiological Recording (EEG):

-

Mice are implanted with cortical electrodes for electroencephalogram (EEG) recording.

-

Baseline EEG is recorded, followed by recording after administration of PF-04531083.

-

Event-related potentials (ERPs) and spectral power analysis are used to assess changes in brain activity.

-

-

Data Analysis:

-

Behavioral data (e.g., distance traveled, time in open arms) are analyzed using statistical tests to compare between genotypes and treatment groups.

-

EEG data is processed to analyze changes in power in different frequency bands (e.g., gamma) and inter-trial coherence.

-

Logical Relationship of PF-04531083 Action in Pitt Hopkins Syndrome Model

Caption: Proposed mechanism of PF-04531083 in a Pitt Hopkins Syndrome model.

References

An In-depth Technical Guide to PF-04531083: A Selective NaV1.8 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04531083 is a potent and selective small molecule blocker of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[2][3] Due to its restricted expression and crucial role in pain signaling, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain states, including neuropathic and inflammatory pain.[4][5] PF-04531083 has been investigated in preclinical models and early-phase clinical trials for its analgesic potential.[6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with PF-04531083.

Chemical Structure and Properties

PF-04531083 is a complex heterocyclic molecule. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of PF-04531083

| Property | Value | Source |

| IUPAC Name | 5-chloro-N-(5-amino-6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-methoxybenzamide | Internal Database |

| Molecular Formula | C17H16ClN5O2 | MedChemExpress |

| Molecular Weight | 357.79 g/mol | MedChemExpress |

| CAS Number | 1079400-07-9 | MedChemExpress |

| SMILES | CN1C=C(C=N1)C2=C(N=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)OC)N | TargetMol |

| Solubility | DMSO: ≥ 100 mg/mL (279.49 mM) | MedChemExpress |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ~4 mg/mL | TargetMol |

Pharmacological Properties

PF-04531083 is a highly selective inhibitor of the NaV1.8 sodium channel. Its potency and selectivity have been characterized using electrophysiological techniques.

Table 2: Pharmacological Activity of PF-04531083

| Target | Assay | IC50 (µM) | Source |

| Human NaV1.8 | Electrophysiology | 0.19 | MedChemExpress |

| Human NaV1.1 | Electrophysiology | 37 | MedChemExpress |

| Human NaV1.5 | Electrophysiology | 37 | MedChemExpress |

| Human NaV1.7 | Electrophysiology | 36 | MedChemExpress |

| TTX-r rat DRG | Electrophysiology | 0.54 | MedChemExpress |

| TTX-R hDRG | Electrophysiology | 0.2 | MedChemExpress |

| hERG | Electrophysiology | >30 | MedChemExpress |

Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetics

Preclinical studies in rats have provided insights into the pharmacokinetic profile of PF-04531083.

Table 3: Preclinical Pharmacokinetic Parameters of PF-04531083 in Rats

| Parameter | Route | Value | Source |

| Clearance (CL) | i.v. | Low | Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain |

| Oral Bioavailability | p.o. | High | Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain |

| Blood-Brain Barrier Penetration | Yes | MedChemExpress, Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome |

In vitro studies using rat and human liver microsomes indicated that PF-04531083 has low turnover, suggesting good metabolic stability.[4]

Mechanism of Action and Signaling Pathway

PF-04531083 exerts its analgesic effects by selectively blocking the NaV1.8 sodium channel. In nociceptive neurons, NaV1.8 is a major contributor to the rising phase of the action potential, particularly during high-frequency firing, which is characteristic of pain states.[7][8] By inhibiting NaV1.8, PF-04531083 reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

The following diagram illustrates the proposed signaling pathway and the point of intervention for PF-04531083.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of PF-04531083

An in-depth technical guide on the in vitro characterization of the selective NaV1.8 blocker, PF-04531083, designed for researchers, scientists, and drug development professionals.

Introduction

PF-04531083 is a selective, orally active, and blood-brain barrier penetrant small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] The NaV1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[3][4] These neurons are critically involved in nociceptive processing. Due to its restricted expression and role in shaping the action potentials of nociceptors, NaV1.8 has emerged as a significant therapeutic target for managing neuropathic and inflammatory pain.[3][5] PF-04531083 has been investigated in preclinical pain models and has entered clinical trials for post-surgical dental pain.[2][3] This document details the in vitro pharmacological characterization of PF-04531083, including its potency, selectivity, and the experimental methodologies used for its evaluation.

Mechanism of Action: NaV1.8 Blockade

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype is a major contributor to the depolarization phase of the action potential in nociceptive neurons.[4] PF-04531083 exerts its pharmacological effect by directly binding to and inhibiting the NaV1.8 channel, thereby blocking the influx of sodium ions. This inhibition raises the threshold for action potential firing in sensory neurons, leading to a reduction in pain signal transmission. The compound demonstrates state-dependent binding, showing a preference for the inactivated state of the channel, which is more prevalent during the high-frequency firing associated with pathological pain states.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-04531083: A Selective NaV1.8 Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-04531083 is a selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a key target implicated in the pathophysiology of pain. Developed by Pfizer, PF-04531083 emerged from a focused discovery program aimed at identifying subtype-selective NaV1.8 blockers with the potential for treating neuropathic and inflammatory pain while minimizing the side effects associated with non-selective sodium channel modulators. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of PF-04531083, including detailed experimental protocols, quantitative pharmacological data, and a summary of its clinical trial outcomes.

Introduction: The Rationale for Targeting NaV1.8

Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV family comprises nine subtypes (NaV1.1-NaV1.9), with NaV1.8 being predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG)[1][2]. This restricted expression pattern, coupled with genetic and pharmacological evidence linking NaV1.8 to nociceptive signaling, has made it an attractive therapeutic target for the development of novel analgesics[3]. The goal of selectively inhibiting NaV1.8 is to block pain signals at their source without affecting sodium channel function in the central nervous system or the cardiovascular system, thereby avoiding the dose-limiting side effects of non-selective sodium channel blockers[4].

Discovery History and Lead Optimization

The discovery of PF-04531083 was the result of a systematic lead optimization campaign starting from an initial hit identified through compound file screening. The initial lead compound, a trichloroaryl and aminopyridine-containing molecule, demonstrated potent inhibition of NaV1.8 but lacked selectivity over other NaV subtypes[4].

The medicinal chemistry strategy focused on modifying the core structure to enhance both potency and selectivity. This led to the synthesis of a diaminopyridine series, which showed improved NaV1.8 potency and a 20-fold selectivity over tetrodotoxin-sensitive (TTX-S) channels[4]. Further structure-activity relationship (SAR) studies focused on improving lipophilic efficiency (LipE) and pharmacokinetic properties. This effort culminated in the identification of compound 13 , later designated as PF-04531083[4].

Pharmacological Profile

In Vitro Potency and Selectivity

PF-04531083 is a potent blocker of the human NaV1.8 channel with an IC50 of 0.19 µM as determined by manual patch clamp electrophysiology.[4][5] The compound exhibits significant selectivity over other human NaV subtypes, as summarized in the table below.

| Target | IC50 (µM) |

| hNaV1.8 | 0.19 |

| hNaV1.1 | 37 |

| hNaV1.5 | 37 |

| hNaV1.7 | 36 |

| TTX-r rat DRG | 0.54 |

| TTX-R hDRG | 0.20 |

| hERG | >30 |

| Table 1: In vitro potency and selectivity of PF-04531083 against human (h) NaV subtypes and in dorsal root ganglion (DRG) neurons. Data from manual patch-clamp electrophysiology and other assays.[4][5] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that PF-04531083 has favorable oral bioavailability and low clearance. These promising preclinical pharmacokinetics supported its advancement into further development.

| Species | Clearance (CL) | Bioavailability |

| Rat | Low | ~60% |

| Table 2: Preclinical pharmacokinetic parameters of PF-04531083 in rats.[4] |

Preclinical Efficacy

The analgesic potential of PF-04531083 was evaluated in a rat model of neuropathic pain. In the tibial nerve transection (TNT) model, a single oral dose of 40 mg/kg of PF-04531083 produced a significant reversal of mechanical allodynia, with efficacy comparable to the standard-of-care agent, pregabalin[4].

Clinical Development

PF-04531083 progressed into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Studies

Two Phase 1 studies were completed:

-

NCT01119235 : An open-label study to investigate the pharmacokinetics of multiple doses of PF-04531083 tablets in healthy volunteers[6].

-

NCT01127906 : A randomized, double-blind, placebo- and active-comparator-controlled crossover study to assess the effect of PF-04531083 on heat pain in a UVB-induced pain model in healthy volunteers[6].

Phase 2 Clinical Trial in Post-Surgical Dental Pain

A Phase 2, randomized, double-blind, placebo-controlled study (NCT01512160) was initiated to assess the efficacy of single doses of PF-04531083 (1000 mg and 2000 mg) for the treatment of post-surgical dental pain, with ibuprofen (B1674241) (400 mg) as a positive control.[6][7] The study enrolled 90 participants but was terminated[7]. While no serious adverse events were reported, the trial did not demonstrate significant analgesic efficacy[8].

Experimental Protocols

Manual Patch Clamp Electrophysiology for NaV Channel Selectivity

-

Cell Lines : HEK293 cells stably expressing human NaV1.8/β1, as well as other NaV subtypes (hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.7).

-

Method : Whole-cell voltage-clamp recordings were performed.

-

Voltage Protocol : To determine the IC50 values, the membrane potential was held at a voltage that produces approximately 50% channel inactivation (V0.5 of inactivation) for each specific NaV subtype.

-

Data Analysis : Concentration-response curves were generated to calculate the IC50 values for PF-04531083 against each NaV channel subtype[4].

Tibial Nerve Transection (TNT) Model of Neuropathic Pain in Rats

-

Animal Model : Adult male Sprague-Dawley rats.

-

Surgical Procedure : Under anesthesia, the tibial nerve of one hind paw was ligated and transected.

-

Behavioral Assessment : Mechanical allodynia was assessed using von Frey filaments to determine the 50% paw withdrawal threshold.

-

Dosing : PF-04531083 was administered orally at a dose of 40 mg/kg. Pregabalin (10 mg/kg) was used as a positive control.

-

Outcome Measure : The primary endpoint was the reversal of the reduced paw withdrawal threshold in the injured paw compared to baseline and vehicle-treated animals[4].

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Animal Model : Adult male Sprague-Dawley rats[9].

-

Induction of Inflammation : A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammatory response.

-

Behavioral Assessment : Thermal hyperalgesia (e.g., using the Hargreaves method) and mechanical allodynia (using von Frey filaments) are measured at baseline and at various time points after CFA injection[1][2].

-

Dosing : Test compounds are typically administered orally or via other relevant routes before behavioral testing.

-

Outcome Measure : The primary endpoints are the reversal of the decreased paw withdrawal latency to a thermal stimulus and the decreased paw withdrawal threshold to a mechanical stimulus in the inflamed paw.

Visualizations

Caption: Signaling pathway of pain transmission and the mechanism of action of PF-04531083.

Caption: The discovery and development workflow for PF-04531083.

Conclusion

PF-04531083 represents a well-characterized, potent, and selective inhibitor of NaV1.8 that was rationally designed and advanced through preclinical and into clinical development. While it demonstrated a promising preclinical profile with good oral bioavailability and efficacy in a neuropathic pain model, it ultimately failed to show significant analgesic efficacy in a Phase 2 clinical trial for acute post-surgical dental pain, leading to the termination of its development for this indication. The discovery and development history of PF-04531083 provides valuable insights into the challenges of translating preclinical efficacy in pain models to clinical success and underscores the complexities of targeting the NaV1.8 channel for the treatment of pain. Despite the outcome for this specific compound, the research has contributed significantly to the understanding of NaV1.8 pharmacology and the development of selective inhibitors.

References

- 1. Evaluation of phenoxybenzamine in the CFA model of pain following gene expression studies and connectivity mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF-04531083 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. meddatax.com [meddatax.com]

- 8. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

An In-Depth Technical Guide to PF-04531083 for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04531083 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.8, a key mediator in nociceptive pathways. This technical guide provides a comprehensive overview of PF-04531083, including its mechanism of action, preclinical data in neuropathic pain models, and available clinical trial information. The document is intended to serve as a resource for researchers in the field of pain therapeutics, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of NaV1.8 inhibition.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[1] The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] Its restricted expression pattern makes it an attractive target for the development of novel analgesics with an improved therapeutic window.[5] PF-04531083 has been developed as a selective blocker of NaV1.8 and has been investigated for its potential in treating pain.[6]

Mechanism of Action and Signaling Pathway

PF-04531083 exerts its pharmacological effect by selectively blocking the NaV1.8 sodium channel.[7] In neuropathic pain states, the expression and activity of NaV1.8 are often upregulated in dorsal root ganglion (DRG) neurons, contributing to neuronal hyperexcitability and the perception of pain.[4][8] By inhibiting NaV1.8, PF-04531083 reduces the influx of sodium ions, thereby dampening the excitability of nociceptive neurons and attenuating the transmission of pain signals.

The signaling cascade involving NaV1.8 in DRG neurons is complex and involves interactions with various intracellular proteins. One such interaction is with the scaffolding protein Magi-1, which is believed to regulate the membrane localization and stability of NaV1.8 channels.[9]

Quantitative Data

The following tables summarize the available quantitative data for PF-04531083 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of PF-04531083

| Channel Subtype | IC50 (µM) | Assay Type | Cell Line | Reference |

| Human NaV1.8 | 0.19 | Manual Patch Clamp | HEK293 | [6] |

| Human NaV1.1 | 37 | IonWorks Quattro | HEK293 | [7] |

| Human NaV1.5 | 37 | IonWorks Quattro | HEK293 | [7] |

| Human NaV1.7 | 36 | FRET | HEK293 | [7] |

| TTX-r Rat DRG | 0.54 | Manual Patch Clamp | Primary DRG Neurons | [7] |

| TTX-R Human DRG | 0.20 | Manual Patch Clamp | Primary DRG Neurons | [7] |

| hERG | >30 | Not Specified | Not Specified | [7] |

Table 2: Preclinical Pharmacokinetics of PF-04531083 in Rat

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | ~60% | Oral (p.o.) | [6] |

| Clearance (CL) | Low | Intravenous (i.v.) | [6] |

| Human CL Prediction | < 5 mL/min/kg | Allometric Scaling | [6] |

Table 3: Preclinical Efficacy of PF-04531083 in a Neuropathic Pain Model

| Animal Model | Species | Dose (mg/kg) | Route | Efficacy Endpoint | Result | Reference |

| Tibial Nerve Transection (TNT) | Rat | 40 | p.o. | Mechanical Allodynia (Paw Withdrawal Threshold) | Significant increase from 1.7 g to 7.3 g | [6] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. It is important to note that the specific parameters used in the studies with PF-04531083 may have varied slightly from the generalized protocols presented here.

IonWorks Quattro Electrophysiology Assay (Generalized Protocol)

This automated patch-clamp system is used to assess the inhibitory activity of compounds on various ion channels.[10][11]

References

- 1. pfizer.com [pfizer.com]

- 2. A review of dorsal root ganglia and primary sensory neuron plasticity mediating inflammatory and chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Tibial Nerve Transection (TNT) Model of Neuropathic Pain in the Rat | Semantic Scholar [semanticscholar.org]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magi-1 scaffolds NaV1.8 and Slack KNa channels in dorsal root ganglion neurons regulating excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. IonWorks Quattro System for accelerated ion channel screening [moleculardevices.com]

The Role of PF-04531083 in Inflammatory Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of PF-04531083, a selective blocker of the voltage-gated sodium channel NaV1.8, in preclinical models of inflammatory pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

PF-04531083 is a potent and selective inhibitor of the NaV1.8 sodium channel, which is preferentially expressed in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] In inflammatory conditions, the expression and activity of NaV1.8 are upregulated, contributing to neuronal hyperexcitability and the sensation of pain.[2] By blocking NaV1.8, PF-04531083 reduces the influx of sodium ions that is critical for the generation and propagation of action potentials in these pain-sensing neurons, thereby attenuating pain signals.[3][4]

Data Presentation: Efficacy in Inflammatory Pain Models

Table 1: Efficacy of PF-01247324 in the Rat Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of inflammatory pain with two distinct phases: an initial acute phase (Phase 1) followed by a longer-lasting inflammatory phase (Phase 2).

| Compound | Dose (mg/kg, p.o.) | Mean Flinches (Phase 2) | % Inhibition of Flinching (Phase 2) |

| Vehicle | - | 150 ± 15 | 0% |

| PF-01247324 | 10 | 125 ± 20 | 17% |

| PF-01247324 | 30 | 100 ± 18 | 33% |

| PF-01247324 | 100 | 95 ± 12 | 37% |

| Data from Payne et al., 2015.[4] Oral administration of PF-01247324 was given 60 minutes prior to formalin injection. *P < 0.01 compared to vehicle-treated animals. |

Table 2: In Vitro Potency of PF-04531083 and PF-01247324

| Compound | Target | Assay | IC50 (nM) |

| PF-04531083 | hNaV1.8 | Electrophysiology | 190[5] |

| PF-01247324 | hNaV1.8 | Electrophysiology | 196[3][4] |

| PF-01247324 | Rat DRG TTX-R Current | Electrophysiology | 448[3][4] |

| PF-01247324 | Human DRG TTX-R Current | Electrophysiology | 331[3][4] |

Experimental Protocols

Detailed methodologies for key in vivo inflammatory pain models are provided below. These protocols are representative of those used to evaluate the efficacy of NaV1.8 inhibitors.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model assesses the ability of a compound to reverse thermal hypersensitivity induced by an inflammatory agent.

Protocol:

-

Animal Acclimatization: Male Sprague-Dawley rats (150-200 g) are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least 48 hours before testing.

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time of 20-30 seconds is typically used to prevent tissue damage.

-

Induction of Inflammation: A 1% (w/v) solution of lambda carrageenan in sterile saline is injected subcutaneously into the plantar surface of one hind paw (typically 100 µL).

-

Compound Administration: PF-04531083 or vehicle is administered at various doses and routes (e.g., oral gavage, intraperitoneal injection) at a specified time before or after the carrageenan injection.

-

Post-Treatment Measurement: At various time points after carrageenan injection (e.g., 2, 3, 4 hours), the paw withdrawal latency to the thermal stimulus is reassessed.

-

Data Analysis: The change in paw withdrawal latency from baseline is calculated. A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats

This model induces a more persistent inflammatory state and is used to assess efficacy against mechanical hypersensitivity.

Protocol:

-

Animal Acclimatization: As described for the carrageenan model.

-

Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw, and the filament that causes a 50% withdrawal response is determined using the up-down method.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected subcutaneously into the plantar surface of one hind paw (typically 50-100 µL).

-

Compound Administration: PF-04531083 or vehicle is administered at various time points after CFA injection (e.g., daily for several days starting from day 1 post-CFA).

-

Post-Treatment Measurement: Mechanical withdrawal thresholds are reassessed at multiple time points after CFA injection (e.g., days 1, 3, 7, 14).

-

Data Analysis: The paw withdrawal threshold is calculated for each group. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

Visualization of Signaling Pathways and Workflows

NaV1.8 Signaling Pathway in Inflammatory Pain

Caption: NaV1.8 modulation by inflammatory mediators and inhibition by PF-04531083.

Experimental Workflow for Carrageenan-Induced Thermal Hyperalgesia

Caption: Workflow for assessing PF-04531083 in the carrageenan model.

Logical Relationship of NaV1.8 Blockade and Analgesia

Caption: Logical flow from NaV1.8 blockade to analgesia in inflammatory pain.

References

- 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Investigating PF-04531083 in Pitt Hopkins Syndrome Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitt Hopkins Syndrome (PTHS) is a rare and severe neurodevelopmental disorder characterized by developmental delays, intellectual disability, and breathing abnormalities.[1][2] It arises from mutations or deletions in the TCF4 gene, leading to a haploinsufficiency of the TCF4 transcription factor.[3][4] Recent preclinical research has identified a promising therapeutic target: the voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene. In PTHS models, the reduced function of TCF4 leads to an abnormal upregulation of SCN10A and ectopic expression of NaV1.8 channels in the central nervous system.[5][6][7][8] This guide provides a comprehensive technical overview of the investigation of PF-04531083, a selective NaV1.8 inhibitor, in preclinical models of Pitt Hopkins Syndrome.

The TCF4-NaV1.8 Axis in Pitt Hopkins Syndrome

The core pathology of Pitt Hopkins Syndrome stems from the disruption of TCF4, a basic helix-loop-helix (bHLH) transcription factor crucial for neurodevelopment.[9][10] TCF4 regulates the expression of a multitude of target genes. In its absence, a key downstream effect is the dysregulation of ion channel expression. Specifically, rodent models of PTHS have consistently demonstrated an upregulation of Scn10a, the gene encoding the NaV1.8 sodium channel.[5][7] While NaV1.8 is primarily expressed in the peripheral nervous system and involved in nociception, its aberrant expression in the central nervous system of PTHS models is linked to neuronal hyperexcitability and has been identified as a key driver of certain disease phenotypes.[5][11]

Signaling Pathway: TCF4 Regulation of SCN10A

The following diagram illustrates the proposed signaling cascade from TCF4 haploinsufficiency to the downstream pathological effects that are targeted by PF-04531083.

PF-04531083: A Selective NaV1.8 Inhibitor

PF-04531083 is an orally active, blood-brain barrier penetrant, selective inhibitor of the NaV1.8 sodium channel.[5][12][13] Its selectivity for NaV1.8 over other sodium channel subtypes minimizes the potential for off-target effects.[12]

Pharmacological Profile of PF-04531083

| Target | IC50 | Reference |

| Human NaV1.8 | 0.7 µM (700 nM) | [5][12] |

| Human NaV1.1 | 37 µM | [12] |

| Human NaV1.5 | 37 µM | [12] |

| Human NaV1.7 | 36 µM | [12] |

| TTX-r rat DRG | 0.54 µM | [12] |

| TTX-R hDRG | 0.2 µM | [12] |

| hERG | >30 µM | [12] |

Preclinical Efficacy in Pitt Hopkins Syndrome Mouse Models

The primary preclinical model used to evaluate PF-04531083 has been the Tcf4+/-tr mouse, which carries a truncated Tcf4 gene, mimicking the haploinsufficiency seen in PTHS patients.[5]

Experimental Workflow: In Vivo Phenotypic Rescue

The following diagram outlines the typical experimental workflow for assessing the efficacy of PF-04531083 in the Tcf4+/-tr mouse model.

Summary of Preclinical Findings

Studies have demonstrated that acute administration of PF-04531083 can rescue several key phenotypes in the Tcf4+/-tr mouse model.

| Phenotype | Model | Effect of PF-04531083 | Reference |

| Breathing Abnormalities | Tcf4+/-tr mice | Rescue of abnormal breathing patterns | [5] |

| Hyperlocomotion | Tcf4+/-tr mice | Rescue of hyperactive behavior | [5] |

| Anxiety-like Behavior | Tcf4+/-tr mice | Rescue of reduced anxiety | [5] |

| Abnormal Brain Synchronous Activity | Tcf4+/-tr mice | Normalization of gamma Event-Related Spectral Perturbation (ERSP) and theta/gamma Inter-Trial Coherence (ITC) latency | [5][7] |

Quantitative Electrophysiological Data

In electrophysiological studies, PF-04531083 demonstrated a significant effect on abnormal brain activity in Tcf4+/-tr mice, while not affecting wild-type littermates.

| Electrophysiological Parameter | Genotype | Treatment | Outcome | Reference |

| Gamma ERSP | Tcf4+/+ | PF-04531083 | No significant change | [5][7] |

| Tcf4+/-tr | PF-04531083 | Significant reduction (normalization) | [5][7] | |

| Theta ITC Latency | Tcf4+/-tr | PF-04531083 | Normalized | [5] |

| Gamma ITC Latency | Tcf4+/-tr | PF-04531083 | Normalized | [5] |

Experimental Protocols

Animal Models

-

Model: Tcf4+/-tr mice, which have one truncated allele of the Tcf4 gene.

-

Genotyping: Standard PCR protocols are used to distinguish wild-type (Tcf4+/+) from heterozygous (Tcf4+/-tr) animals.

-

Housing: Standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.

Drug Administration

-

Compound: PF-04531083

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosage and Vehicle: Specific dosages and vehicle information should be referenced from the primary literature, as they may vary between studies.

Behavioral Assays

-

Open Field Test: Used to assess locomotor activity (hyperlocomotion) and anxiety-like behavior (time spent in the center versus the periphery of the arena). Mice are typically placed in a novel, open arena, and their movement is tracked for a defined period using automated software.

Physiological Monitoring

-

Whole-body Plethysmography: To measure respiratory parameters, mice are placed in a sealed chamber, and changes in pressure due to breathing are recorded. This allows for the quantification of breathing frequency, tidal volume, and the occurrence of apneas.

Electrophysiology

-

Electroencephalography (EEG): To measure brain electrical activity, electrodes are surgically implanted over specific brain regions. Following recovery, EEG recordings are taken at baseline and after administration of PF-04531083. Auditory-evoked potentials (AEPs) are often used to assess sensory information processing. Analysis focuses on parameters like event-related spectral perturbation (ERSP) and inter-trial coherence (ITC) to evaluate the synchrony of neural responses.

Conclusion and Future Directions

The investigation of PF-04531083 in preclinical models of Pitt Hopkins Syndrome provides a strong rationale for the continued exploration of NaV1.8 inhibition as a therapeutic strategy. The ability of this compound to reverse key behavioral and physiological deficits in a genetically relevant mouse model is highly encouraging. Future research should focus on chronic dosing studies to assess long-term efficacy and safety, as well as the exploration of other selective NaV1.8 inhibitors. Furthermore, the electrophysiological changes observed in the Tcf4+/-tr mice could potentially serve as biomarkers to monitor treatment response in future clinical trials.[5] The targeting of downstream consequences of TCF4 haploinsufficiency, such as the aberrant expression of NaV1.8, represents a promising avenue for the development of novel therapeutics for Pitt Hopkins Syndrome.

References

- 1. rareportal.org.au [rareportal.org.au]

- 2. About Pitt Hopkins - Pitt Hopkins Research Foundation [pitthopkins.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Pitt-Hopkins Syndrome - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. An attempt to explain what intrinsically disordered TCF4 does in its spare time when PTHS-related mutations prevent it from doing its job - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: Blood-Brain Barrier Permeability of PF-04531083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of PF-04531083, a selective inhibitor of the voltage-gated sodium channel NaV1.8. The ability of a compound to penetrate the central nervous system (CNS) is a critical factor in the development of treatments for neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Quantitative Data on Blood-Brain Barrier Permeability

PF-04531083 has been demonstrated to be a blood-brain barrier penetrant compound in preclinical studies.[1] The following tables summarize the available quantitative data regarding its CNS distribution.

Table 1: Cerebrospinal Fluid (CSF) to Plasma Concentration Ratio of PF-04531083 in Rats

| Parameter | Value | Species | Notes |

| Cerebrospinal Fluid: Unbound Plasma Concentration Ratio | 0.75:1 | Rat | This ratio indicates that PF-04531083 readily crosses the blood-brain barrier and achieves significant concentrations in the cerebrospinal fluid relative to the unbound fraction in the plasma. |

Table 2: Brain-to-Plasma Concentration Ratios of PF-04531083 in Rodents

| Species | Dose (p.o.) | Time Point | Brain-to-Plasma Ratio |

| Mice | 5 mg/kg | 4h | 0.23 |

| Mice | 30 mg/kg | 4h | 0.52 |

Table 3: Select Pharmacokinetic Parameters of PF-04531083 in Rats

| Route of Administration | Dose | Parameter | Value |

| Intravenous (i.v.) | 2 mg/kg | Vz | 38.01 L/kg |

| Oral (p.o.) | 20 mg/kg | Clearance (CL) | 123.87 L/h/kg |

| Intravenous (i.v.) | 1 mg/kg | Bioavailability | ~60% |

Note: Vz (Volume of distribution during the terminal phase), CL (Clearance). Data from MedchemExpress technical sheet.[1]

Experimental Protocols

The determination of blood-brain barrier permeability involves in vivo studies in animal models. While the specific, detailed protocol for the PF-04531083 studies is not publicly available, this section outlines a generalized, representative methodology for determining the cerebrospinal fluid (CSF) to plasma concentration ratio in rats, a key indicator of BBB penetration.

In Vivo Study: Determination of CSF-to-Plasma Ratio in Rats

This protocol describes a common procedure for assessing the brain penetration of a compound by measuring its concentration in the CSF and plasma of rats following administration.

Objective: To determine the ratio of the concentration of a test compound in the cerebrospinal fluid to its unbound concentration in plasma.

Materials:

-

Test compound (e.g., PF-04531083)

-

Male Sprague-Dawley rats (or other appropriate strain), typically 250-300g

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Syringes and needles for dosing and sample collection

-

Cannulas for CSF collection (cisterna magna or third ventricle)

-

Anticoagulant (e.g., heparin or EDTA) for blood collection

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Dosing:

-

Prepare a formulation of the test compound suitable for the intended route of administration (e.g., oral gavage, intravenous injection).

-

Administer the compound to the rats at the desired dose.

-

-

Anesthesia and Surgical Preparation (for CSF Collection):

-

At a predetermined time point post-dosing, anesthetize the rat.

-

Secure the animal in a stereotaxic frame.

-

For cisterna magna sampling, make a midline incision on the back of the neck to expose the cisterna magna.

-

For cannulation of the third ventricle, perform a craniotomy at the appropriate coordinates.

-

-

Sample Collection:

-

Cerebrospinal Fluid (CSF): Carefully insert a fine-gauge needle or cannula into the cisterna magna or the implanted cannula in the third ventricle and slowly withdraw a small volume of CSF (typically 50-100 µL).

-

Blood: Immediately following CSF collection, collect a blood sample via cardiac puncture or from a cannulated vessel into a tube containing an anticoagulant.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood sample to separate the plasma.

-

Determine the unbound fraction of the drug in plasma using techniques such as equilibrium dialysis or ultrafiltration.

-

-

Bioanalysis:

-

Quantify the concentration of the test compound in the CSF and the total and unbound concentrations in the plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the CSF to unbound plasma concentration ratio.

-

Visualizations

Signaling Pathway: NaV1.8 Inhibition in the CNS

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is primarily known for its role in peripheral pain pathways. However, recent research has highlighted its expression and function in the central nervous system, particularly in the context of neurological disorders such as Pitt-Hopkins Syndrome (PTHS). In PTHS, mutations in the TCF4 gene lead to an upregulation of SCN10A, resulting in aberrant neuronal excitability. PF-04531083, as a NaV1.8 inhibitor, can counteract these effects.

Experimental Workflow: In Vivo BBB Permeability Assessment

The following diagram illustrates the typical workflow for an in vivo study to determine the blood-brain barrier permeability of a compound in rats.

References

PF-04531083: A Technical Overview of IC50 Determination and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04531083, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The document summarizes key inhibitory concentrations (IC50), details the experimental methodologies for their determination, and visually represents the compound's mechanism of action and the workflows used for its characterization.

Quantitative Analysis of PF-04531083 Inhibitory Activity

PF-04531083 has been demonstrated to be a potent and selective blocker of the Nav1.8 sodium channel, a key player in nociceptive signaling pathways.[1] The compound exhibits significantly lower affinity for other sodium channel subtypes, highlighting its potential as a targeted therapeutic for pain management.[2] The half-maximal inhibitory concentration (IC50) values across various channel subtypes are summarized below.

| Target | Cell Line | Assay Method | IC50 (μM) | Reference |

| Human Nav1.8 | HEK293 | Manual Patch Clamp Electrophysiology | 0.19 | [2] |

| Human Nav1.8 | HEK293 | VSP-FRET | 0.7 | [2] |

| TTX-r rat DRG | - | Manual Patch Clamp Electrophysiology | 0.54 | [2] |

| TTX-R human DRG | - | Manual Patch Clamp Electrophysiology | 0.2 | [2] |

| Human Nav1.1 | - | IonWorks Quattro / FRET | 37 | [2] |

| Human Nav1.5 | - | IonWorks Quattro / FRET | 37 | [2] |

| Human Nav1.7 | - | IonWorks Quattro / FRET | 36 | [2] |

| hERG | - | - | >30 | [2] |

VSP-FRET: Voltage-Sensitive Probe Fluorescence Resonance Energy Transfer; TTX-r: Tetrodotoxin-resistant; DRG: Dorsal Root Ganglion.

Experimental Protocols for IC50 Determination

The determination of PF-04531083's IC50 values relies on sophisticated electrophysiological and fluorescence-based assays. These methods allow for the precise measurement of ion channel function and its inhibition by the compound.

Manual Patch Clamp Electrophysiology

This gold-standard technique directly measures the ionic currents flowing through individual channels in a cell membrane.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (and often the auxiliary β1 subunit) are cultured and prepared for recording.[3] Dorsal Root Ganglion (DRG) neurons from rats or humans can also be used to assess activity on native channels.[3]

-

Recording Configuration: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential and the recording of ionic currents.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit channel opening and inactivation. For Nav1.8, this typically involves holding the cell at a negative potential (e.g., -100mV) and then applying a depolarizing pulse (e.g., to +20mV) to activate the channels.[4] To assess state-dependent inhibition, protocols are designed to measure block of the channel in its resting and inactivated states.[3]

-

Compound Application: PF-04531083 is applied at various concentrations to the extracellular solution bathing the cell.

-

Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[3]

Automated Electrophysiology (IonWorks Quattro)

For higher throughput screening, automated patch-clamp systems like the IonWorks Quattro are employed. This system allows for the simultaneous recording from multiple cells in a 384-well plate format.

Methodology:

-

Cell Preparation: Cells expressing the target Nav channel are harvested and suspended in a suitable extracellular solution.[5]

-

Plate Preparation: A specialized multi-well plate is used where each well contains electrodes for patch-clamping. Cells are dispensed into the wells.

-

Automated Patch Clamping: The instrument automatically establishes a whole-cell recording configuration with the cells in each well.

-

Voltage Protocol and Compound Addition: A pre-programmed voltage protocol is applied, and test compounds, including a dilution series of PF-04531083, are added automatically.[6]

-

Data Acquisition and Analysis: The system records the ion channel currents and calculates the percentage of inhibition to generate dose-response curves and IC50 values.

Fluorescence Resonance Energy Transfer (FRET) Based Assays

FRET-based assays provide an indirect measure of ion channel activity by detecting changes in membrane potential.

Methodology:

-

Cell and Dye Loading: Cells expressing the Nav1.8 channel are plated in multi-well plates and loaded with two fluorescent dyes: a membrane-bound FRET donor and a mobile, voltage-sensitive FRET acceptor.[7]

-

Assay Principle: At rest, with a negative membrane potential, the acceptor dye resides on the outer leaflet of the membrane, leading to high FRET. When the sodium channels open, the influx of Na+ ions depolarizes the membrane, causing the acceptor dye to move to the inner leaflet, resulting in a decrease in FRET.[7]

-

Compound Incubation and Channel Activation: Cells are pre-incubated with different concentrations of PF-04531083. A Nav channel activator is then added to induce channel opening and subsequent membrane depolarization.[8]

-

Signal Detection: A plate reader measures the fluorescence intensity of the donor and acceptor dyes, and the FRET ratio is calculated.

-

Data Analysis: The change in FRET signal in the presence of the inhibitor is used to determine the IC50 value.[3]

Visualizing the Mechanism and Workflow

To further elucidate the role of PF-04531083, the following diagrams illustrate its impact on the pain signaling pathway and the general workflow for determining its inhibitory potential.

Caption: Mechanism of action of PF-04531083 in blocking nociceptive signaling.

Caption: General experimental workflow for IC50 value determination of PF-04531083.

References

- 1. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metrionbiosciences.com [metrionbiosciences.com]

- 5. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of PF-04531083: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04531083 is a potent and selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is a key mediator of nociceptive signaling, with its expression being largely restricted to peripheral sensory neurons.[2][3] Due to its role in pain pathways, NaV1.8 has emerged as a promising therapeutic target for the treatment of various pain states, including neuropathic and inflammatory pain.[1][2] PF-04531083 has been investigated in preclinical models of pain and has entered clinical trials.[4][5] This technical guide provides a comprehensive overview of the cellular targets of PF-04531083, detailing its activity, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Quantitative Data on Cellular Targets

The primary cellular target of PF-04531083 is the voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene.[6] The inhibitory activity of PF-04531083 has been quantified against NaV1.8 and other sodium channel subtypes to determine its selectivity profile. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of PF-04531083 against Human Voltage-Gated Sodium Channels

| Target | IC50 (µM) | Assay Method | Cell Line |

| hNaV1.8 | 0.19 - 0.7 | Manual Patch-Clamp Electrophysiology / FRET | HEK293 |

| hNaV1.1 | 37 | IonWorks Quattro | HEK293 |

| hNaV1.5 | 37 | IonWorks Quattro | HEK293 |

| hNaV1.7 | 36 | IonWorks Quattro | HEK293 |

Data compiled from multiple sources.

Table 2: Inhibitory Activity of PF-04531083 against Other Ion Channels and Native Currents

| Target | IC50 (µM) | Assay Method | Source |

| TTX-r rat DRG | 0.54 | Manual Patch-Clamp Electrophysiology | Rat Dorsal Root Ganglion Neurons |

| TTX-R hDRG | 0.2 | Manual Patch-Clamp Electrophysiology | Human Dorsal Root Ganglion Neurons |

| hERG | >30 | Not specified | Not specified |

Data compiled from multiple sources.

Experimental Protocols

The characterization of PF-04531083's cellular targets involves a variety of biophysical and in vivo techniques. Below are detailed methodologies for the key experiments cited.

Manual Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique is used to directly measure the effect of PF-04531083 on the function of NaV1.8 and other ion channels.

-

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel (and a beta subunit) are cultured under standard conditions.

-

For native current recordings, dorsal root ganglion (DRG) neurons are acutely dissociated from rats or obtained from human donors.

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. For isolating NaV1.8 currents, tetrodotoxin (B1210768) (TTX) is added to block TTX-sensitive sodium channels.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV).

-

Baseline currents are recorded before the application of PF-04531083.

-

PF-04531083 is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.

-

IC50 values are determined by fitting the concentration-response data to the Hill equation.

-

Automated Electrophysiology (IonWorks Quattro)

This high-throughput platform allows for the rapid screening of compounds against a panel of ion channels.

-

Cell Preparation:

-

CHO or HEK293 cells stably expressing the desired human sodium channel subtype are cultured and harvested.

-

Cells are washed and resuspended in a suitable buffer for automated patch-clamping.

-

-

Assay Procedure:

-

The IonWorks Quattro system uses a multi-well PatchPlate™.

-

Cells are automatically pipetted into the wells and a seal is formed.

-

The whole-cell configuration is established by perforation of the cell membrane.

-

A specific voltage protocol is applied to elicit ion channel currents. A typical protocol for assessing state-dependent block involves a depolarizing pulse to inactivate the channels, followed by a brief hyperpolarization and a subsequent test pulse.

-

Currents are measured before and after the addition of PF-04531083.

-

The percentage of inhibition is calculated, and concentration-response curves are generated to determine IC50 values.

-

Fluorescence Resonance Energy Transfer (FRET)-Based Membrane Potential Assay

This cell-based assay provides an indirect measure of ion channel activity by detecting changes in membrane potential.

-

Cell Preparation:

-

HEK293 cells stably expressing hNaV1.8 are seeded into 96- or 384-well plates.

-

-

Assay Procedure:

-

Cells are loaded with a membrane potential-sensitive FRET dye pair.

-

Cells are pre-incubated with PF-04531083 at various concentrations.

-

A NaV channel activator (e.g., veratridine) is added to open the channels and cause membrane depolarization.

-

The change in fluorescence ratio of the FRET dyes is measured using a fluorescence plate reader.

-

The inhibitory effect of PF-04531083 on the depolarization signal is quantified to determine its IC50 value.

-

In Vivo Models of Neuropathic Pain

-

Tibial Nerve Transection (TNT) Model:

-

Rats are anesthetized.

-

The sciatic nerve and its branches are exposed in one hind limb.

-

The tibial and sural nerves are tightly ligated and transected, leaving the peroneal nerve intact.

-

The incision is closed.

-

After a recovery period, mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after oral administration of PF-04531083 or vehicle.

-

-

Spinal Nerve Ligation (SNL) Model:

Signaling Pathways and Experimental Workflows

NaV1.8 Signaling in Nociception

PF-04531083 exerts its primary effect by directly blocking the NaV1.8 channel pore, thereby inhibiting the influx of sodium ions that is critical for the generation and propagation of action potentials in nociceptive neurons.

Caption: Role of NaV1.8 in nociceptive signaling and its inhibition by PF-04531083.

Experimental Workflow for Preclinical Efficacy Testing

The evaluation of PF-04531083's analgesic potential follows a structured preclinical workflow.

Caption: Workflow for evaluating the efficacy of PF-04531083 in preclinical pain models.

Investigation in a Pitt Hopkins Syndrome Model

PF-04531083 has also been used as a research tool to investigate the role of NaV1.8 in the central nervous system, particularly in the context of Pitt Hopkins Syndrome (PTHS), a rare neurodevelopmental disorder.[4] In a mouse model of PTHS, aberrant expression of NaV1.8 in the brain has been observed.[4]

Caption: Experimental design for investigating the effects of PF-04531083 in a mouse model of Pitt Hopkins Syndrome.

Conclusion

PF-04531083 is a selective inhibitor of the voltage-gated sodium channel NaV1.8, a key player in pain signaling pathways. Its characterization has been performed using a suite of rigorous electrophysiological and in vivo assays. The data presented in this guide highlight the potency and selectivity of PF-04531083 for its primary cellular target. Further research will continue to elucidate the full therapeutic potential of targeting NaV1.8 with compounds like PF-04531083 for the management of pain and potentially other neurological disorders.

References

- 1. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]

- 2. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. Spinal Nerve Ligation Model [bio-protocol.org]

- 5. criver.com [criver.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for PF-04531083 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04531083 is a potent and selective, orally bioavailable blocker of the voltage-gated sodium channel NaV1.8.[1] This channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for pain signaling.[2][3][4][5] Due to its targeted mechanism and ability to penetrate the blood-brain barrier, PF-04531083 is a valuable tool for investigating neuropathic and inflammatory pain, as well as other neurological conditions involving NaV1.8 dysregulation in preclinical rodent models.[1] These application notes provide detailed protocols for the use of PF-04531083 in in vivo rodent studies, focusing on a neuropathic pain model.

Mechanism of Action

PF-04531083 selectively inhibits the NaV1.8 sodium channel, which is a tetrodotoxin-resistant (TTX-R) channel crucial for the generation and propagation of action potentials in nociceptive neurons.[5] In pathological pain states, the expression and activity of NaV1.8 can be altered, leading to neuronal hyperexcitability. By blocking NaV1.8, PF-04531083 reduces the excitability of these sensory neurons, thereby mitigating pain signals.[5]

Signaling Pathway of NaV1.8 in Nociception

Caption: NaV1.8 signaling pathway in a nociceptive neuron and the inhibitory action of PF-04531083.

Quantitative Data

Pharmacokinetic Profile in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Bioavailability | ~60% | Oral (p.o.) | 2 mg/kg | [1] |

| Bioavailability | 75.3% | Intraperitoneal (i.p.) | 50 mg/kg | [1] |

| Clearance | Low | Intravenous (i.v.) | 1 mg/kg | [1] |

In Vivo Efficacy in a Rat Neuropathic Pain Model

| Animal Model | Dose | Route of Administration | Time Point of Assessment | Effect | Reference |

| Tibial Nerve Transection (TNT) | 40 mg/kg | Not Specified | 1.5 hours post-dosing | Efficacious in reducing mechanical allodynia | [1] |

Experimental Protocols

Formulation of PF-04531083 for In Vivo Administration

For oral (p.o.) or intraperitoneal (i.p.) administration, PF-04531083 can be formulated as a suspension. A common vehicle for such compounds is a mixture of 0.5% methylcellulose (B11928114) in sterile water.

Materials:

-

PF-04531083 powder

-

Methylcellulose

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Sterile tubes and syringes

Protocol:

-

Calculate the required amount of PF-04531083 and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

-

Weigh the appropriate amount of PF-04531083 powder.

-

In a sterile mortar or tube, add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously triturating or vortexing to ensure a uniform suspension.

-

Administer the suspension to the animals at the desired dose volume (typically 5-10 ml/kg for rats).

Tibial Nerve Transection (TNT) Model of Neuropathic Pain in Rats

This surgical procedure induces mechanical allodynia, a key feature of neuropathic pain, in the hind paw of the rodent.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors, forceps, and retractors

-

Suture material

-

Antiseptic solution (e.g., povidone-iodine)

-

Analgesics for post-operative care

Protocol:

-

Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Shave the lateral side of the thigh and disinfect the surgical area with an antiseptic solution.

-

Make a small skin incision on the lateral aspect of the thigh.

-

Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.

-

Isolate the tibial nerve and perform a tight ligation with a suture.

-

Transect the nerve distal to the ligation.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesics as per institutional guidelines.

Post-Operative Care for Rodents

Protocol:

-

Following surgery, place the animal in a clean, warm cage for recovery.[6]

-

Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[7][8]

-

Provide soft bedding to prevent injury to the operated limb.

-

Administer analgesics for at least 48-72 hours post-surgery.[9]

-

Ensure the animal has easy access to food and water.

-

Remove sutures or staples 7-10 days after surgery.[6]

Assessment of Mechanical Allodynia using the Von Frey Test

This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying stiffness

-

Elevated wire mesh platform

-

Testing chambers

Protocol:

-

Acclimate the rats to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.[10][11]

-

Apply the filament until it just buckles, and hold for 3-5 seconds.[11]

-

A positive response is a sharp withdrawal or flinching of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold.[11]

-

Record the withdrawal threshold for each animal before and after administration of PF-04531083.

Experimental Workflow

Caption: Experimental workflow for evaluating PF-04531083 in a rodent model of neuropathic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]

- 3. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.8 expression is not restricted to nociceptors in mouse peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lar.fsu.edu [lar.fsu.edu]

- 7. research.ucsb.edu [research.ucsb.edu]

- 8. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]

- 9. journals.lapub.co.uk [journals.lapub.co.uk]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]